2-(2,5-dimethylbenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(2,5-dimethylbenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound with a unique structure that combines sulfonamide, thiophene, and pyridine moieties
Preparation Methods
The synthesis of 2-(2,5-dimethylbenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the thiophene and pyridine moieties: This step may involve coupling reactions such as Suzuki or Stille coupling, where thiophene and pyridine derivatives are linked to the sulfonamide intermediate.
Final assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acetic anhydride or similar reagents.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(2,5-dimethylbenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Hydrogen gas, palladium catalyst.
- Electrophilic substitution reagents: Nitric acid, halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,5-dimethylbenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets.
Materials Science: The compound’s structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylbenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with active sites, while the thiophene and pyridine moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(2,5-dimethylbenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide include:
Sulfonamide derivatives: These compounds share the sulfonamide functional group and are widely used in medicinal chemistry.
Thiophene derivatives: Compounds containing thiophene rings are common in materials science due to their electronic properties.
Pyridine derivatives: Pyridine-containing compounds are prevalent in both medicinal chemistry and materials science.
The uniqueness of this compound lies in its combination of these three moieties, which may confer unique properties and applications not found in simpler analogs.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-4-15(2)19(7-14)28(25,26)23-12-20(24)22-10-16-8-18(11-21-9-16)17-5-6-27-13-17/h3-9,11,13,23H,10,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBGFWVTXFLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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